3-chloro-4-(trifluoromethoxy)benzohydrazide
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Overview
Description
3-chloro-4-(trifluoromethoxy)benzohydrazide is an organic compound that features a benzene ring substituted with chlorine, trifluoromethoxy, and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(trifluoromethoxy)benzohydrazide typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(trifluoromethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzohydrazides .
Scientific Research Applications
3-chloro-4-(trifluoromethoxy)benzohydrazide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-(trifluoromethoxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the hydrazide group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target proteins and pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(trifluoromethoxy)benzoic acid: A precursor in the synthesis of 3-chloro-4-(trifluoromethoxy)benzohydrazide.
3-chloro-4-(trifluoromethoxy)aniline: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy and hydrazide groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the hydrazide group provides opportunities for further chemical modifications and interactions .
Properties
CAS No. |
1314796-74-1 |
---|---|
Molecular Formula |
C8H6ClF3N2O2 |
Molecular Weight |
254.6 |
Purity |
95 |
Origin of Product |
United States |
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